Cas no 81-71-0 (Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-)
![Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl- structure](https://www.kuujia.com/scimg/cas/81-71-0x500.png)
81-71-0 structure
Product name:Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
- 4,4'-(2-chlorobenzylidene)di-2,5-xylidine
- 4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline
- Benzenamine,4,4'-((2-chlorophenyl)methylene)bis(2,5-dimethyl
- EINECS 201-372-9
- Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2,5-dimethyl-
- 81-71-0
- NS00038150
- Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
- DTXSID0058853
-
- Inchi: InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3
- InChI Key: MCZONIGXYAOYBE-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C
Computed Properties
- Exact Mass: 364.17100
- Monoisotopic Mass: 364.170627
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 6
Experimental Properties
- Density: 1.161
- Boiling Point: 535°Cat760mmHg
- Flash Point: 277.4°C
- Refractive Index: 1.635
- PSA: 52.04000
- LogP: 7.08060
Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl- Related Literature
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1. Resistance investigation of wheat bran polyphenols extracts on HEK293 cells against oxidative damageYuan-Yuan Bian,Jia Guo,Ke-Xue Zhu,Xiao-Na Guo,Wei Peng,Hui-Ming Zhou RSC Adv. 2015 5 16116
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Jiaojiao Chen,Ming Wu,Hanitrarimalala Veroniaina,Subhankar Mukhopadhyay,Juequan Li,Ziheng Wu,Zhenghong Wu,Xiaole Qi Polym. Chem. 2019 10 4031
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3. Dissolving metal reduction of carboxylic esters. A re-evaluation of the mechanismAnthony G. M. Barrett,Panayiotis A. Prokopiou,Derek H. R. Barton,Robin B. Boar,James F. McGhie J. Chem. Soc. Chem. Commun. 1979 1173
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4. The conformational analysis of saturated heterocycles. Part XXXI. 1-t-Butylpiperidine-4-spiro-4′-(1′,3′-dioxolan) and 1,3-dioxan-5-spiro-4′-(1′,3′-dioxolan)Richard A. Y. Jones,A. R. Katritzky,P. G. Lehman,K. A. F. Record,B. B. Shapiro J. Chem. Soc. B 1971 1302
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5. Oxygen-by-sulfur substitutions in glycine: conformational and vibrational effects??Luís A. E. Batista de Carvalho,M. Paula M. Marques,José J. C. Teixeira-Dias J. Chem. Soc. Perkin Trans. 2 1999 2507
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Evgenii T. Denisov Russ. Chem. Rev. 2000 69 153
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7. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part III. Oxidation of phenyl- and o-biphenylyl-substituted acetic and propionic acids, and of o-biphenylylmethylmalonic acidD. I. Davies,C. Waring J. Chem. Soc. C 1968 2332
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